molecular formula C18H19FN2O4 B2582236 1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1257547-34-4

1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2582236
CAS No.: 1257547-34-4
M. Wt: 346.358
InChI Key: RINKFJUDMBVQLX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a small molecule research chemical offered for scientific investigation. This compound features a 5-oxopyrrolidine-3-carboxamide core, a scaffold of significant interest in medicinal chemistry due to its prevalence in pharmacologically active molecules . The structure is further substituted with a 4-fluorophenyl group and a complex furan-ethyl chain, making it a potential candidate for exploring structure-activity relationships in drug discovery projects. Pyrrolidine-based compounds are versatile scaffolds in pharmaceutical research, noted for their non-planar ring structure and stereochemistry, which allow for diverse spatial orientations of substituents that can be critical for binding to biological targets . Such compounds have demonstrated relevance across a range of therapeutic areas, including as antivirals, antidiabetics, and anticancer agents . Researchers can utilize this chemical as a building block or intermediate in the synthesis of more complex molecules, or as a starting point for biochemical screening. The presence of both hydrogen bond donor and acceptor sites suggests potential for targeted interactions with proteins or enzymes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c1-11-2-7-16(25-11)15(22)9-20-18(24)12-8-17(23)21(10-12)14-5-3-13(19)4-6-14/h2-7,12,15,22H,8-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINKFJUDMBVQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the hydroxyethyl group: This can be done through an alkylation reaction using a suitable alkyl halide.

    Formation of the furan ring: This step involves the cyclization of a suitable precursor to form the furan ring, followed by methylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), Acetic acid.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyethyl and furan groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and analogues:

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Functional Features
Target Compound Pyrrolidine-3-carboxamide 1-(4-Fluorophenyl), N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl) 382.37 Furan, hydroxyl, fluorophenyl
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 1-(4-Fluorophenyl), N-(5-isopropyl-thiadiazol-2-yl) 378.42 Thiadiazole, isopropyl
N-(4-Methoxybenzyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 1-(4-Fluorophenyl), N-(4-methoxybenzyl) ~504.55 Methoxybenzyl, fluorophenyl
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-pyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 1-(4-Fluorophenyl), N-(4-methylpyridin-2-yl) 314.34 Pyridine, methyl
5-Chloro-2-hydroxyphenyl derivative Pyrrolidine-3-carboxamide 1-(5-Chloro-2-hydroxyphenyl), N-phenylhydrazine-carbothioamide 423.06 Chlorophenol, thioamide

Key Observations :

  • Lipophilicity : The target compound’s hydroxyethyl-methylfuran group reduces logP compared to the isopropyl-thiadiazole analogue () and methoxybenzyl derivative (), which have higher lipophilicity due to aromatic and alkyl substituents .
  • Hydrogen Bonding: The hydroxyl group in the target compound enhances hydrogen-bond donor capacity, unlike the thiadiazole () or pyridine () analogues, which rely on acceptor interactions .
  • Metabolic Stability : Thiadiazole () and pyridine () substituents may confer greater metabolic resistance compared to the furan group, which is prone to oxidative cleavage .
Data-Driven Insights
  • Molecular Weight and Solubility : The target compound (MW 382.37) has a lower molecular weight than the methoxybenzyl derivative (, MW ~504.55), suggesting better aqueous solubility. However, the chlorine and thioamide in ’s compound (MW 423.06) may reduce solubility despite similar core structures .

Biological Activity

1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide, commonly referred to as compound 1 , is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of compound 1, including its synthesis, mechanism of action, and various biological assays that highlight its therapeutic potential.

Chemical Structure and Properties

Compound 1 has the following molecular formula and characteristics:

PropertyValue
Molecular Formula C17H18FNO3
Molecular Weight 303.33 g/mol
CAS Number 1251610-96-4

The compound features a fluorophenyl group , a hydroxyethyl group attached to a methylfuran ring , and a pyrrolidine-3-carboxamide core , which contribute to its unique chemical properties and potential biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to compound 1 exhibit promising antimicrobial properties. For instance, derivatives of pyrrolidine-3-carboxylic acid have shown significant activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis . The structure-dependent antimicrobial activity suggests that modifications in the molecular structure can enhance efficacy against resistant strains.

Anticancer Properties

Research has demonstrated that derivatives of pyrrolidine compounds can possess anticancer activities. In vitro studies using human lung cancer cell lines (A549) have shown that certain derivatives exhibit cytotoxic effects, indicating potential for development as anticancer agents . The mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways require further elucidation.

The proposed mechanism of action for compound 1 involves interactions with specific molecular targets:

  • The fluorophenyl group may engage with hydrophobic pockets in proteins.
  • The hydroxyethyl and furan groups can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activities .

These interactions could lead to alterations in metabolic pathways or inhibition of critical biological processes in pathogens or cancer cells.

Study on Antimicrobial Efficacy

In a recent study, derivatives similar to compound 1 were screened against various multidrug-resistant bacterial strains. The results highlighted that certain analogs exhibited Minimum Inhibitory Concentrations (MIC) significantly lower than conventional antibiotics, suggesting their potential as effective antimicrobial agents .

Evaluation of Anticancer Activity

A study focusing on the anticancer properties of pyrrolidine derivatives demonstrated that one derivative showed up to a four-fold increase in cytotoxicity compared to standard treatments against A549 cells. The study concluded that these compounds warrant further investigation for their therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide?

  • Methodological Answer : Optimize stepwise coupling of the pyrrolidine-3-carboxamide core with fluorophenyl and furan-ethyl moieties. Use palladium-catalyzed cross-coupling for aryl-fluorine bond formation, as demonstrated in structurally similar compounds (e.g., pyridinyl-pyrrolidinecarboxamide derivatives) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol can enhance purity (>95%). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle spectral data contradictions (e.g., NMR shifts inconsistent with expected structure)?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray crystallography for unambiguous structural confirmation, as applied to related pyrrolidine-carboxamide analogs .
  • 2D NMR (COSY, HSQC) to resolve overlapping proton environments, particularly for the furan and fluorophenyl substituents.
  • Computational modeling (DFT calculations) to predict NMR shifts and compare with experimental data .

Q. What are the best practices for storing and handling this compound to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to avoid photodegradation. Use desiccants to minimize hydrolysis of the carboxamide and oxopyrrolidine moieties. For handling, employ gloveboxes with humidity control (<10% RH), as recommended for hygroscopic heterocyclic compounds .

Advanced Research Questions

Q. How can computational models predict the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous targets (e.g., PDB: 3ERT for kinases).
  • Validate with MD simulations (GROMACS) to assess binding stability. Prioritize the fluorophenyl and furan groups as key pharmacophores for hydrophobic interactions .
  • Compare results with experimental IC50 values from enzyme inhibition assays (e.g., fluorescence polarization) .

Q. What experimental designs are suitable for resolving discrepancies in pharmacological activity between in vitro and in vivo studies?

  • Methodological Answer :

  • In vitro : Use primary cell lines (e.g., HEK293T) transfected with target receptors to measure cAMP or calcium flux.
  • In vivo : Apply microdialysis in rodent models to monitor target engagement, accounting for metabolic stability (e.g., CYP450 profiling via LC-MS/MS).
  • Address bioavailability issues by formulating the compound with PEGylated nanoparticles, as shown for structurally related carboxamides .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s metabolic stability?

  • Methodological Answer :

  • Synthesize analogs with electron-withdrawing groups (e.g., CF3) on the fluorophenyl ring to reduce oxidative metabolism.
  • Replace the 5-methylfuran with bioisosteres (e.g., thiophene) to enhance metabolic resistance while retaining affinity.
  • Assess stability in liver microsomes (human/rat) and correlate with LogP values (HPLC-derived) to refine SAR .

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40°C), UV light, and acidic/alkaline conditions.
  • LC-HRMS (Q-TOF) to identify degradation products via exact mass and fragmentation patterns.
  • NMR spectroscopy to confirm structural changes, particularly in the oxopyrrolidine and carboxamide regions .

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